(5E)-3-(3-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-(3-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a chlorophenyl group, a prop-2-en-1-yloxy group, and a benzylidene group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Prop-2-en-1-yloxy Group: This step involves the reaction of an allyl alcohol derivative with the imidazolidine ring, often facilitated by a base such as sodium hydride.
Formation of the Benzylidene Group: The final step involves the condensation of the imidazolidine derivative with a benzaldehyde derivative under basic conditions to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidine ring or the benzylidene group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the benzylidene group may produce benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(3-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
(5E)-3-(3-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione: The parent compound with unique structural features.
This compound derivatives: Modified versions of the parent compound with different substituents.
Other Imidazolidine-2,4-diones: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H15ClN2O3 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-10-25-16-8-6-13(7-9-16)11-17-18(23)22(19(24)21-17)15-5-3-4-14(20)12-15/h2-9,11-12H,1,10H2,(H,21,24)/b17-11+ |
InChI Key |
MUZHIMGAQWGRKY-GZTJUZNOSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.